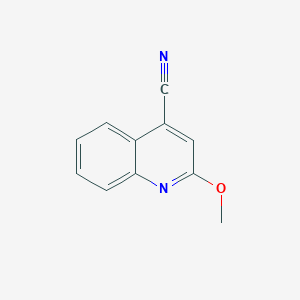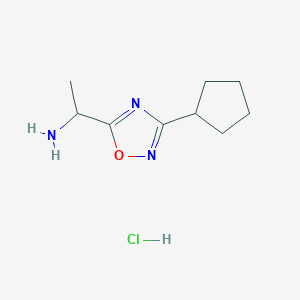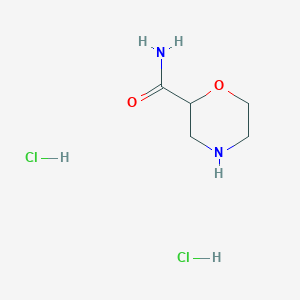![molecular formula C13H19Cl2NO B1426390 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-48-0](/img/structure/B1426390.png)
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride (3-CEPMHCl) is an organic compound with a molecular formula of C13H19Cl2NO. It is classified as a pyrrolidine derivative and is a member of the heterocyclic family of compounds. This compound is used as a starting material in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds : The synthesis of pyrrolidine derivatives, which are related to 3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride, is a significant area of research. For example, Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biological and Industrial Applications : Pyrrolidines show biological effects and are used in medicine, as well as in industry as dyes or agrochemical substances. Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in [3+2] cycloaddition reactions, highlighting their potential for diverse applications (Żmigrodzka et al., 2022).
Characterization and Reactivity Study : Studies like that of Murthy et al. (2017) focus on the detailed synthesis and characterization of pyrrolidine derivatives, including their stability, molecular properties, and potential for drug development (Murthy et al., 2017).
Development of Novel Synthesis Methods : Research by Dawadi and Lugtenburg (2011) and Devi and Perumal (2006) exemplifies the development of novel synthesis methods for pyrrolidine derivatives, which can be used to access a wide array of pyrrole systems potentially relevant to medicinal chemistry (Dawadi & Lugtenburg, 2011), (Devi & Perumal, 2006).
Potential in Non-Linear Optics and Other Fields : Studies also focus on the potential use of pyrrolidine derivatives in fields like non-linear optics. This is exemplified by the work of Zhu et al. (2003) on phosphine-catalyzed annulations to synthesize highly functionalized tetrahydropyridines, indicating broader applications in chemical synthesis (Zhu et al., 2003).
Exploration of Antioxidant and Antimicrobial Properties : The exploration of the antioxidant and antimicrobial properties of pyrrolidine derivatives is a significant area of research. For example, Tumosienė et al. (2019) synthesized novel pyrrolidine-3-carboxylic acid derivatives and tested their antioxidant activity, revealing potential biomedical applications (Tumosienė et al., 2019).
Eigenschaften
IUPAC Name |
3-[(4-chloro-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAENSDPRHZGINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)
![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)
![3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426325.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)
